An In-depth Technical Guide to Benzyl Isothiocyanate-d7
An In-depth Technical Guide to Benzyl Isothiocyanate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Benzyl Isothiocyanate-d7 (BITC-d7). This deuterated analog of Benzyl Isothiocyanate (BITC) is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Chemical Properties
Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in cruciferous plants. The deuterium labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based applications.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Benzyl Isothiocyanate-d7. Where experimental data for the deuterated compound is not available, values for the non-deuterated analog (Benzyl Isothiocyanate) are provided as a close approximation and are noted as such.
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | --INVALID-LINK-- |
| Synonyms | Isothiocyanic Acid (Benzyl-d7) Ester, (Isothiocyanatomethyl)benzene-d7 | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1246818-63-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈D₇NS | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 156.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Clear Pale Yellow Oil | --INVALID-LINK-- |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | --INVALID-LINK-- |
| Density | ~1.125 g/mL at 25 °C (for non-deuterated BITC) | --INVALID-LINK-- |
| Boiling Point | 242-243 °C (for non-deuterated BITC) | --INVALID-LINK-- |
| Refractive Index | ~1.601 at 20 °C (for non-deuterated BITC) | --INVALID-LINK-- |
| Computed XLogP3-AA | 3.2 | --INVALID-LINK-- |
| Computed Monoisotopic Mass | 156.07385762 Da | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of Benzyl Isothiocyanate-d7
A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide. This can be adapted for the synthesis of Benzyl Isothiocyanate-d7 by using Benzylamine-d7 as the starting material.
Materials:
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Benzylamine-d7
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Carbon disulfide (CS₂)
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A suitable base (e.g., triethylamine or potassium carbonate)
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A desulfurizing agent (e.g., thiophosgene or trichloroisocyanuric acid)
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An appropriate solvent (e.g., dichloromethane, chloroform, or a biphasic system)
General Procedure:
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Formation of the Dithiocarbamate Salt: Dissolve Benzylamine-d7 in a suitable solvent. Add the base, followed by the dropwise addition of carbon disulfide at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time to form the dithiocarbamate salt intermediate.
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Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. This step should be performed with caution, as some reagents like thiophosgene are highly toxic. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure Benzyl Isothiocyanate-d7.
Caption: Proposed synthesis workflow for Benzyl Isothiocyanate-d7.
Analytical Methods for Characterization
The identity and purity of Benzyl Isothiocyanate-d7 can be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the deuterium labeling on the benzyl ring and the methylene group, the proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog, showing only residual proton signals. The absence of signals in the aromatic and benzylic regions would confirm a high degree of deuteration.
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¹³C NMR: The carbon spectrum will show signals for the carbons in the molecule. The signals for the deuterated carbons will appear as multiplets due to carbon-deuterium coupling.
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²H NMR: Deuterium NMR can be used to confirm the positions of the deuterium labels.
2. Mass Spectrometry (MS):
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Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of Benzyl Isothiocyanate-d7. The molecular ion peak should correspond to the calculated molecular weight of the deuterated compound (156.26 g/mol ). The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of deuterium incorporation.
3. High-Performance Liquid Chromatography (HPLC):
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HPLC can be used to determine the chemical purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV detector.
Biological Activity and Signaling Pathways
Benzyl Isothiocyanate-d7 is expected to exhibit the same biological activities as its non-deuterated counterpart. BITC is known for its antimicrobial and anticancer properties. Its mechanisms of action have been a subject of extensive research.
Antimicrobial Activity
BITC has been shown to be effective against a range of bacteria. Its proposed mechanism involves the disruption of cellular processes and integrity.
Anticancer Activity
The anticancer effects of BITC are attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. This is achieved through the modulation of multiple signaling pathways.
Key Signaling Pathways Modulated by Benzyl Isothiocyanate:
One of the primary mechanisms of BITC's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to DNA damage and the activation of stress-response pathways, ultimately culminating in apoptosis.
Caption: Simplified signaling pathway of BITC-induced apoptosis.
Mechanism of Action:
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Induction of Reactive Oxygen Species (ROS): BITC treatment leads to an increase in intracellular ROS levels.
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DNA Damage: The elevated ROS causes damage to cellular DNA.
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Activation of Stress-Activated Protein Kinases (SAPKs): The cellular stress triggers the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.
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Apoptosis Induction: The culmination of DNA damage and sustained activation of stress pathways leads to the initiation of the apoptotic cascade, resulting in cancer cell death.
This technical guide provides a foundational understanding of Benzyl Isothiocyanate-d7 for its effective application in research and development. For specific applications, it is recommended to consult the manufacturer's certificate of analysis and relevant scientific literature.
